N,N-Diethyl-3-fluoro-4-nitrobenzamide
Overview
Description
N,N-Diethyl-3-fluoro-4-nitrobenzamide is an organic compound with the molecular formula C11H13FN2O3 and a molecular weight of 240.23 g/mol . It is characterized by the presence of a fluorine atom and a nitro group attached to a benzamide core, along with two ethyl groups attached to the nitrogen atom. This compound is typically found in the form of a white to yellow powder or crystals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-3-fluoro-4-nitrobenzamide can be achieved through a multi-step process. One common method involves the reaction of 3-fluoro-4-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with diethylamine in the presence of a base such as triethylamine to yield this compound . The reaction conditions typically involve heating under reflux and maintaining a controlled temperature range of 0-20°C .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: formation of the acid chloride intermediate followed by reaction with diethylamine. Industrial setups often employ continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-3-fluoro-4-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF), and bases like potassium carbonate.
Major Products Formed
Reduction: N,N-Diethyl-3-fluoro-4-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N,N-Diethyl-3-fluoro-4-nitrobenzamide is utilized in diverse scientific research fields:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Diethyl-3-fluoro-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The fluorine atom enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The ethyl groups on the nitrogen atom contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-4-fluoro-3-nitrobenzamide: Similar structure but with different positioning of the fluorine and nitro groups.
3,4-Difluoronitrobenzene: Lacks the diethylamide moiety, used in different synthetic applications.
Uniqueness
N,N-Diethyl-3-fluoro-4-nitrobenzamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
N,N-diethyl-3-fluoro-4-nitrobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O3/c1-3-13(4-2)11(15)8-5-6-10(14(16)17)9(12)7-8/h5-7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDJSYCJLYSNACA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=C(C=C1)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30623322 | |
Record name | N,N-Diethyl-3-fluoro-4-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30623322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
474020-75-2 | |
Record name | N,N-Diethyl-3-fluoro-4-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30623322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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